molecular formula C21H13NO4 B5755002 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid

3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid

Cat. No.: B5755002
M. Wt: 343.3 g/mol
InChI Key: CFQBQAKKKWHJGU-UHFFFAOYSA-N
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Description

3-(5,7-Dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid is a complex organic compound characterized by its unique dibenzoazepine core structure

Properties

IUPAC Name

3-(5,7-dioxobenzo[d][2]benzazepin-6-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13NO4/c23-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)20(24)22(19)14-7-5-6-13(12-14)21(25)26/h1-12H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQBQAKKKWHJGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=CC=CC(=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the dibenzoazepine core, followed by functionalization to introduce the benzoic acid moiety.

    Formation of the Dibenzoazepine Core: This step often involves the cyclization of a suitable precursor, such as a biphenyl derivative, under acidic or basic conditions to form the azepine ring.

    Oxidation: The dibenzoazepine intermediate is then subjected to oxidation reactions to introduce the keto groups at positions 5 and 7. Common oxidizing agents include potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(5,7-Dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can occur at the benzoic acid moiety or the azepine ring, leading to the formation of more complex derivatives.

    Reduction: Reduction reactions can target the keto groups, converting them into hydroxyl groups, which can further react to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, followed by nucleophilic substitution with amines or alcohols.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Its dibenzoazepine core is similar to structures found in various pharmacologically active compounds, making it a candidate for drug development, particularly in the treatment of neurological disorders and cancers.

Industry

In the industrial sector, this compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary but often include inhibition of specific enzymes or binding to receptor sites, altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Dibenzoazepine Derivatives: Compounds like carbamazepine and oxcarbazepine, which are used as anticonvulsants.

    Benzoic Acid Derivatives: Compounds such as salicylic acid and its derivatives, which are used in various pharmaceutical and cosmetic applications.

Uniqueness

This detailed overview highlights the significance of 3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid in scientific research and its potential applications across various domains

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